3-Chloro-2-(3-methylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

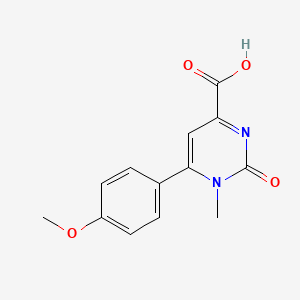

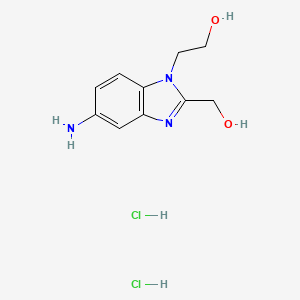

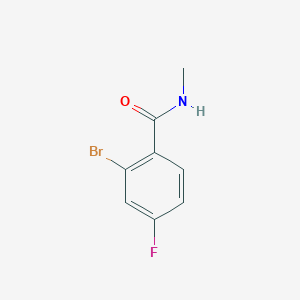

“3-Chloro-2-(3-methylphenoxy)aniline” is a chemical compound with the molecular formula C13H12ClNO . It is used in proteomics research .

Synthesis Analysis

The synthesis of anilines like “this compound” can involve various methods. One such method involves the use of polysulfide in water, stirring, adding ammonium salts, heating, controlling the temperature to be 30-105 DEG C, adding dropwisely 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis

The molecular weight of “this compound” is 233.69 . The exact structure can be determined using spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions and reagents used. For instance, anilines can undergo direct nucleophilic substitution or nucleophilic substitution through aryne intermediates .科学的研究の応用

Synthesis Applications

Synthesis of Derivatives : 3-Chloro-2-(3-methylphenoxy)aniline is used in synthesizing various derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a compound characterized by high yield and environmental friendliness (Wen Zi-qiang, 2007).

Industrial Production : Practical processes have been developed for the synthesis of derivatives like 3-chloro-4-(3-fluorobenzyloxy) aniline, highlighting attributes like low waste and amenability to industrial production (Zhang Qingwen, 2011).

Insecticide Synthesis : In the synthesis of insecticides, like Novaluron, this compound plays a crucial role, demonstrating its applicability in agricultural chemistry (Wen Zi-qiang, 2008).

Environmental and Material Science

Adsorption Studies : This compound is part of studies involving adsorption of toxic compounds from wastewater, showcasing its relevance in environmental science (P. Słomkiewicz et al., 2017).

Catalysis Research : In research exploring catalytic oxidation, derivatives of this compound, such as Fe3O4 magnetic nanoparticles, are investigated for removing harmful compounds like phenol and aniline from solutions (Shengxiao Zhang et al., 2009).

Material Science : The effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, including compounds like this compound, are studied for their impact on mesomorphic properties in materials science (H. Hasegawa et al., 1989).

Biochemical and Pharmaceutical Research

DNA Binding Studies : Studies on chlorohydroxyaniline derivatives, which include this compound, have explored their DNA binding behavior and potential applications in biosensors and rechargeable batteries (S. Shahzad et al., 2014).

Health Monitoring : In health monitoring, derivatives of this compound are used in developing sensors for biomarkers like 4-Aminophenol in urine, an indicator of aniline exposure (Yingmin Jin & B. Yan, 2021).

Safety and Hazards

生化学分析

Biochemical Properties

3-Chloro-2-(3-methylphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, particularly at the benzylic position . This interaction is crucial for understanding the compound’s behavior in different biochemical environments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to interact with enzymes and other biomolecules is critical for its function in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. These dosage effects are essential for determining the compound’s safety and efficacy in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are vital for understanding the compound’s behavior in different biological environments .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its role in cellular processes .

特性

IUPAC Name |

3-chloro-2-(3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-5-10(8-9)16-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQBDAOTPRWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

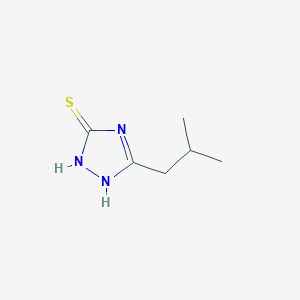

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

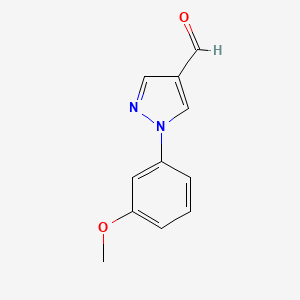

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

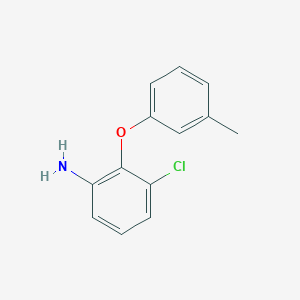

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)